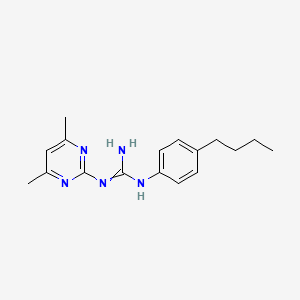![molecular formula C21H21ClN2O3 B11624708 Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624708.png)
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Bromination: Starting with 6-chloroquinoline, bromination at the benzylic position using N-bromosuccinimide (NBS) yields the corresponding 6-bromoquinoline derivative.
Etherification: The 6-bromoquinoline reacts with 4-ethoxyaniline to form the desired compound. The reaction occurs via nucleophilic substitution at the benzylic position.
Esterification: Finally, the carboxylic acid group is esterified with ethyl alcohol to obtain the target compound.
b. Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: Nucleophilic substitution reactions occur at the benzylic position.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism by which Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related quinoline derivatives, this compound’s unique combination of substituents sets it apart. Similar compounds include 6-chloroquinoline and other ethyl-substituted quinolines.
Eigenschaften
Molekularformel |
C21H21ClN2O3 |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-16-8-6-15(7-9-16)24-20-17-11-14(22)10-13(3)19(17)23-12-18(20)21(25)27-5-2/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
ADRPVZZHQISFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11624625.png)
![Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624626.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624635.png)
![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624646.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide](/img/structure/B11624650.png)

![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624658.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11624671.png)
![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![2-{4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl}-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11624686.png)


![dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624700.png)
